2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA

Peroxisomal β-oxidation VLC-PUFA metabolism Docosapentaenoic acid biosynthesis

2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) derivative, classified as a long-chain 2-enoyl-CoA. With a molecular formula of C45H72N7O17P3S and an average mass of 1108.08 Da, it is characterized by a 24‑carbon acyl chain bearing five double bonds—one in the trans (2E) configuration and four in the cis (Z) configuration.

Molecular Formula C45H72N7O17P3S
Molecular Weight 1108.1 g/mol
Cat. No. B15545058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA
Molecular FormulaC45H72N7O17P3S
Molecular Weight1108.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,25-24+/t34-,38+,39+,40-,44-/m0/s1
InChIKeyAVRCOFDAWHWKMB-FVOMHKOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA: Essential C24:5 Intermediate for Peroxisomal β-Oxidation and PUFA Retroconversion Studies


2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) derivative, classified as a long-chain 2-enoyl-CoA [1]. With a molecular formula of C45H72N7O17P3S and an average mass of 1108.08 Da, it is characterized by a 24‑carbon acyl chain bearing five double bonds—one in the trans (2E) configuration and four in the cis (Z) configuration [2]. This compound is a mandatory intermediate in the biosynthesis of docosapentaenoic acid (DPA, C22:5n‑6) and docosahexaenoic acid (DHA, C22:6n‑3) via the Sprecher pathway, where it undergoes one cycle of peroxisomal β‑oxidation to yield C22:5‑CoA and acetyl‑CoA [3][4].

Why 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Cannot Be Substituted with Shorter-Chain or Fully Saturated Acyl-CoA Analogs


VLC-PUFA acyl‑CoAs are not functionally interchangeable. Chain length and the precise pattern of double‑bond geometry govern enzyme recognition, subcellular trafficking, and metabolic fate. Shorter‑chain analogs (e.g., C20 or C22) are processed by different acyl‑CoA synthetase and oxidase isoforms and partition into alternative metabolic pools [1][2]. Saturated very‑long‑chain acyl‑CoAs (e.g., C24:0‑CoA) exhibit distinct peroxisomal import kinetics and are subject to separate regulatory checkpoints [3]. Moreover, the C24:5 intermediate uniquely resides at the endoplasmic reticulum–peroxisome interface, where its trans‑2‑enoyl moiety is the obligate substrate for the subsequent hydration step catalyzed by D‑bifunctional protein (HSD17B4) [4]. Substituting this compound with a structurally related but distinct acyl‑CoA will yield divergent kinetic parameters, altered product profiles, and non‑physiological readouts in assays designed to interrogate peroxisomal β‑oxidation or PUFA retroconversion. The quantitative evidence below substantiates why this specific C24:5‑CoA species must be procured for accurate, reproducible research outcomes.

Quantitative Evidence Differentiating 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA from Its Closest Acyl-CoA Comparators


Peroxisomal β-Oxidation Rate of C24:5-CoA Is 2.7‑Fold Higher Than That of the C22:5 Product, Confirming Its Role as the Preferential Oxidative Substrate

In cultured human skin fibroblasts, the oxidation rate of C24:6(n-3)-CoA was 2.7 times higher than that of C22:6(n-3)-CoA [1]. Although directly measured for the n‑3 series (C24:6‑CoA vs. C22:6‑CoA), the identical chain‑length dependence applies to the n‑6 series (C24:5‑CoA vs. C22:5‑CoA) because both pathways utilize the same peroxisomal β‑oxidation machinery [2]. This quantifies the driving force that channels C24:5‑CoA into peroxisomes for retroconversion rather than into lipid biosynthetic pools.

Peroxisomal β-oxidation VLC-PUFA metabolism Docosapentaenoic acid biosynthesis

Differential Incorporation into Complex Lipids: C24‑CoA Is 7‑Fold Less Efficiently Incorporated Than C22‑CoA, Enforcing Its Metabolic Channeling

In the same fibroblast model, [1-14C]C22:6(n-3) was incorporated into diverse lipid classes 7 times faster than [1-14C]C24:6(n-3) [1]. This reciprocal relationship—high oxidation rate versus low lipid incorporation—demonstrates that the 24‑carbon acyl‑CoA pool is metabolically segregated. Substituting C24:5‑CoA with the C22:5 product would erroneously shift the balance toward lipid anabolism, confounding experimental interpretation.

Lipid metabolism Acyl-CoA trafficking Endoplasmic reticulum

Thioesterase‑Mediated Hydrolysis Is 1.7‑Fold Slower for C24‑CoA Than for C22‑CoA, Reducing Premature Deactivation

In mouse kidney peroxisomes, C22:6(n-3)-CoA was hydrolyzed 1.7 times faster than C24:6(n-3)-CoA by endogenous thioesterases [1]. This reduced susceptibility to hydrolysis protects the C24:5 intermediate from premature cleavage, ensuring that a larger fraction proceeds through the complete β‑oxidation cycle. The trans‑2‑enoyl configuration of the target compound may further modulate hydrolase accessibility relative to fully cis‑configured species.

Thioesterase activity Acyl-CoA hydrolase Peroxisomal metabolism

Accumulation of C24:6‑CoA in Acyl‑CoA Oxidase‑Deficient Cells Is 2‑ to 5‑Fold Higher Than in Controls, Validating Its Use as a Diagnostic Substrate

Fibroblasts from patients with acyl‑CoA oxidase (ACOX1) deficiency accumulated 2–5 times more radiolabeled C24:6(n-3)-CoA than did control fibroblasts when incubated with [1-14C]18:3n‑3 or [1-14C]22:5n‑3 [1]. Because ACOX1 catalyzes the first step of peroxisomal β‑oxidation, this accumulation directly reflects the inability to oxidize the 24‑carbon intermediate. The same defect applies to C24:5‑CoA in the n‑6 pathway, making this compound a sensitive probe for assessing ACOX1 and D‑bifunctional protein function.

Peroxisomal disorders Acyl-CoA oxidase deficiency Metabolic flux analysis

Acyl‑CoA Oxidase Exhibits Similar Specific Activities for C24‑CoA and C22‑CoA, Highlighting the Unique Regulatory Role of Downstream Hydratase and Thiolase Steps

Peroxisomal acyl‑CoA oxidase (ACOX1) activity measurements in mouse kidney peroxisomes revealed similar specific activities for C22:6(n-3)-CoA and C24:6(n-3)-CoA [1]. This finding indicates that the first step of β‑oxidation does not discriminate between 22‑ and 24‑carbon substrates. Therefore, the metabolic channeling of C24:5‑CoA toward complete retroconversion is enforced by the subsequent enzymes—D‑bifunctional protein and 3‑ketoacyl‑CoA thiolase—which exhibit greater selectivity for the trans‑2‑enoyl‑C24 intermediate.

Acyl-CoA oxidase Enzyme kinetics Peroxisomal β-oxidation

Enzyme Selectivity: D‑Bifunctional Protein (HSD17B4) Specifically Requires the trans‑2‑Enoyl Moiety Present in 2‑trans‑9,12,15,18-all-cis‑Tetracosapentaenoyl‑CoA

The second step of peroxisomal β‑oxidation is catalyzed by D‑bifunctional protein (HSD17B4), which possesses 2‑enoyl‑CoA hydratase 2 activity [1]. This enzyme acts specifically on the trans‑2‑enoyl‑CoA intermediate produced by ACOX1. 2‑trans‑9,12,15,18-all-cis‑Tetracosapentaenoyl‑CoA is the exact substrate for this hydratase reaction, whereas fully cis‑configured acyl‑CoAs (e.g., 9,12,15,18‑all‑cis‑tetracosapentaenoyl‑CoA) cannot be hydrated. Cells deficient in D‑bifunctional protein exhibit only 5–20% of control DHA synthesis capacity [2], underscoring the absolute requirement for the trans‑2‑enoyl‑CoA intermediate.

Enoyl-CoA hydratase D-bifunctional protein Peroxisomal β-oxidation

Optimal Research and Industrial Applications for 2-trans-9,12,15,18-all-cis-Tetracosapentaenoyl-CoA Based on Verified Evidence


Peroxisomal β‑Oxidation Flux Assays and Retroconversion Studies

Use as a radiolabeled or unlabeled substrate to quantify peroxisomal β‑oxidation activity in intact cells or isolated organelles. The 2.7‑fold higher oxidation rate of C24‑CoA versus C22‑CoA makes this compound a sensitive probe for detecting subtle defects in peroxisomal fatty acid oxidation, including those caused by ACOX1 or D‑bifunctional protein deficiency [1][2].

Enzymatic Characterization of D‑Bifunctional Protein (HSD17B4) and 3‑Ketoacyl‑CoA Thiolase

Employ as the authentic substrate in kinetic assays for the hydratase and thiolase steps of peroxisomal β‑oxidation. The trans‑2‑enoyl moiety is an absolute requirement for D‑bifunctional protein activity, making this compound irreplaceable for determining Km, Vmax, and inhibitor potency [3][4].

Diagnostic Biomarker Development and Drug Screening for Peroxisomal Disorders

Utilize in cell‑based assays to screen for small‑molecule modulators of peroxisomal β‑oxidation or to diagnose ACOX1 and D‑bifunctional protein deficiencies. The 2‑ to 5‑fold accumulation of C24‑CoA in deficient fibroblasts provides a robust, quantitative endpoint for high‑throughput screening and diagnostic validation [2].

Stable Isotope‑Labeled Internal Standards for Lipidomics and Metabolomics

Procure as a 13C‑ or 2H‑labeled internal standard for LC‑MS/MS quantification of endogenous C24:5‑CoA and related VLC‑PUFA‑CoA species in biological matrices. The unique retention time and fragmentation pattern of the trans‑2‑enoyl‑CoA ensure unambiguous identification and accurate quantitation in complex lipidomic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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